molecular formula C14H15N3O B8364043 3-[1-(4-Cyanobenzyl)-1H-imidazol-5-yl]-1-propanol

3-[1-(4-Cyanobenzyl)-1H-imidazol-5-yl]-1-propanol

Cat. No. B8364043
M. Wt: 241.29 g/mol
InChI Key: ACOYOVQVLSTOMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[1-(4-Cyanobenzyl)-1H-imidazol-5-yl]-1-propanol is a useful research compound. Its molecular formula is C14H15N3O and its molecular weight is 241.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-[1-(4-Cyanobenzyl)-1H-imidazol-5-yl]-1-propanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[1-(4-Cyanobenzyl)-1H-imidazol-5-yl]-1-propanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-[1-(4-Cyanobenzyl)-1H-imidazol-5-yl]-1-propanol

Molecular Formula

C14H15N3O

Molecular Weight

241.29 g/mol

IUPAC Name

4-[[5-(3-hydroxypropyl)imidazol-1-yl]methyl]benzonitrile

InChI

InChI=1S/C14H15N3O/c15-8-12-3-5-13(6-4-12)10-17-11-16-9-14(17)2-1-7-18/h3-6,9,11,18H,1-2,7,10H2

InChI Key

ACOYOVQVLSTOMH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C=NC=C2CCCO)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 97.0 g of 1-dimethylcarbamoyl-4-(3-trimethylsilyloxypropyl) -1H-imidazole and 72.0 g of 1-bromomethyl-4-cyanobenzene in 500 ml of acetonitrile is refluxed for 10 h. The solution is cooled to 0° in an ice bath and ammonia gas is bubbled in for a few minutes. The mixture is then evaporated in vacuo to give a semisolid which is dissolved in 500 ml of 1N hydrochloric acid. The solution is allowed to stand at room temperature for 15 min and then is extracted with ether. The pH of the aqueous phase is adjusted to 9 with 50% sodium hydroxide solution and the mixture is then extracted with methylene chloride. The methylene chloride extracts are washed with water, dried over sodium sulfate and evaporated to give a semi-solid which is triturated with cold acetone to yield the title compound (b) as a white solid, m.p. 121°-123°.
Name
1-dimethylcarbamoyl-4-(3-trimethylsilyloxypropyl) -1H-imidazole
Quantity
97 g
Type
reactant
Reaction Step One
Quantity
72 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step Two

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